methyl 2-((1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)sulfonyl)acetate
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Overview
Description
Methyl 2-((1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)sulfonyl)acetate is a complex organic compound that features a pyrrole ring, a benzoyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-((1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)sulfonyl)acetate typically involves multiple steps. One common approach is to start with the preparation of the pyrrole derivative, followed by the introduction of the benzoyl group and the piperidine ring. The final step involves the sulfonylation and esterification to obtain the desired compound. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)sulfonyl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or sulfonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
Methyl 2-((1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)sulfonyl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-((1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)sulfonyl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonylated esters and pyrrole derivatives, such as methyl 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yloxy)methyl)phenyl (hydroxy)carbamate .
Uniqueness
What sets methyl 2-((1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)sulfonyl)acetate apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
IUPAC Name |
methyl 2-[1-(4-pyrrol-1-ylbenzoyl)piperidin-4-yl]sulfonylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-26-18(22)14-27(24,25)17-8-12-21(13-9-17)19(23)15-4-6-16(7-5-15)20-10-2-3-11-20/h2-7,10-11,17H,8-9,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTEVPUWMHSGSMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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